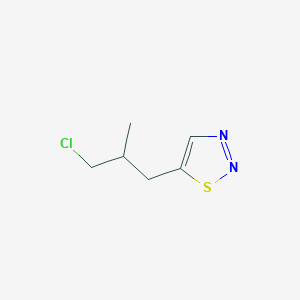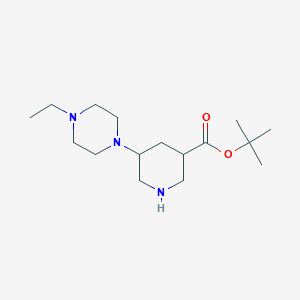![molecular formula C9H18N2O B13200726 N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which allows for the diversification of azetidine derivatives .
Industrial Production Methods
Industrial production methods for azetidine derivatives often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions, which offer rapid and high-yield synthesis of azetidines . Additionally, electrocatalytic intramolecular hydroamination has been employed to produce azetidines in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert azetidine derivatives into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield primary amines .
Applications De Recherche Scientifique
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide include:
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
The uniqueness of this compound lies in its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to larger heterocycles. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(azetidin-2-ylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11(3)6-8-4-5-10-8/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
FXVWIWQZMPEPMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(C)CC1CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
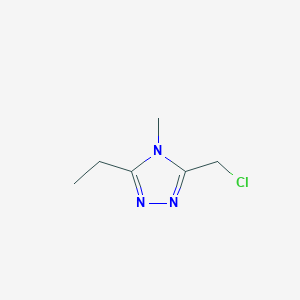
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
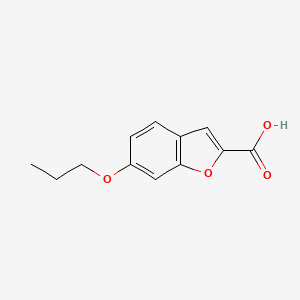
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)

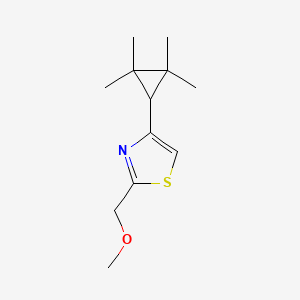

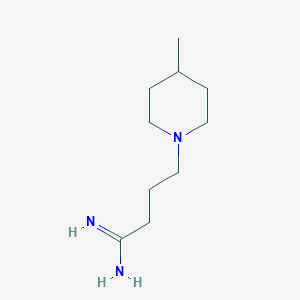
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
